N-(2,5-Dimethylphenyl)glycine
Description
N-(2,5-Dimethylphenyl)glycine is a glycine derivative where the amino group is substituted with a 2,5-dimethylphenyl moiety. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The compound features a glycine backbone (NH₂-CH₂-COOH) modified by the attachment of a 2,5-dimethylphenyl group to the nitrogen atom. While direct data on its applications are sparse in the provided evidence, structurally related compounds (e.g., carboxamides, sulfonamides) suggest roles in photosynthesis inhibition and herbicide development .
Properties
CAS No. |
66947-33-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2,5-dimethylanilino)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(2)9(5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
InChI Key |
GHOVPAYAGFDOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2,5-dimethylphenyl)- typically involves the reaction of glycine with 2,5-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced compounds.
Substitution: Forms nitro, halo, or other substituted derivatives.
Scientific Research Applications
Glycine, N-(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Glycine, N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(2,5-Dimethylphenyl)glycine with key analogues, focusing on substituent effects, molecular properties, and reported activities.
Table 1: Key Structural and Functional Comparisons
Substituent Position and Electronic Effects
- 2,5-Dimethylphenyl vs. In contrast, the 3,5-dimethylphenyl group (meta substituents) offers symmetrical electron-donating effects, enhancing lipophilicity and possibly stabilizing interactions in hydrophobic environments .
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine substituents (e.g., in N-(2,5-difluorophenyl)carboxamide) enhance PET inhibition due to electron-withdrawing effects, which stabilize charge-transfer interactions in photosystem II .
- Methoxy groups (e.g., in Methyl N-(2,5-dimethoxyphenyl) derivatives) are electron-donating, reducing PET inhibition efficacy compared to methyl or halogenated analogues .
Lipophilicity and Solubility
- However, the carboxylic acid group retains some polarity, limiting full hydrophobicity.
- Sulfonyl Derivatives : Compounds like N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine exhibit higher molecular weights and lipophilicity due to the sulfonyl group, which may enhance binding to hydrophobic enzyme pockets .
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